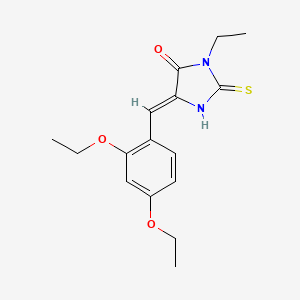
5-(2,4-diethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-diethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, commonly known as ETI, is a synthetic compound that has been extensively researched for its potential as a therapeutic agent. ETI belongs to the class of imidazolidinone derivatives, which have been reported to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of ETI is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). ETI has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses.
Biochemical and Physiological Effects
ETI has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various diseases. ETI has also been shown to improve cognitive function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
ETI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its biological activities have been well characterized. However, ETI has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Future Directions
There are several future directions for research on ETI. One potential application of ETI is as a neuroprotective agent for the treatment of neurodegenerative diseases. ETI has also been shown to have anti-tumor properties, and further research is needed to evaluate its potential as an anti-cancer agent. Additionally, the development of novel derivatives of ETI with improved efficacy and safety profiles is an area of future research.
Conclusion
In conclusion, 5-(2,4-diethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. ETI exhibits various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established. Nonetheless, ETI has several potential applications, and further research is needed to evaluate its therapeutic potential.
Synthesis Methods
The synthesis of ETI involves the reaction of 2,4-diethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 5-(2,4-diethoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone. The yield of ETI can be improved by optimizing the reaction conditions.
Scientific Research Applications
ETI has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. ETI has also been shown to have a neuroprotective effect and can improve cognitive function.
properties
IUPAC Name |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-18-15(19)13(17-16(18)22)9-11-7-8-12(20-5-2)10-14(11)21-6-3/h7-10H,4-6H2,1-3H3,(H,17,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPCXOYYAVMQH-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=C(C=C2)OCC)OCC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=C(C=C2)OCC)OCC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


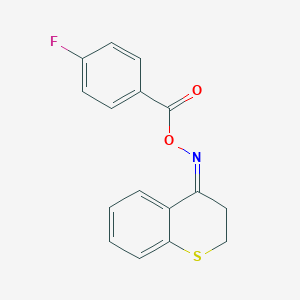
![3-{2-[2-(1,3-dimethylbutylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5910943.png)
![5,7-dimethyl-N'-(1-phenylpropylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910950.png)
![5,7-dimethyl-N'-(3-nitrobenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910953.png)
![3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)
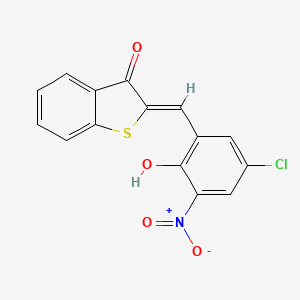

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)
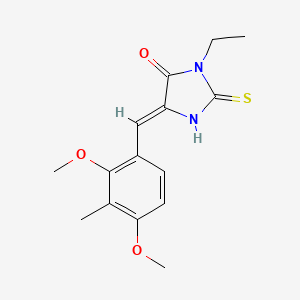
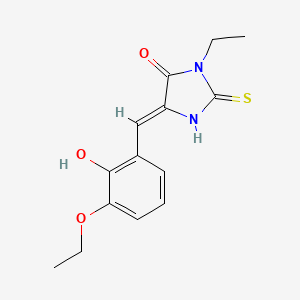
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)